The production of CTB has evolved significantly, primarily through recombinant DNA technology. The most common methods include:
The typical process involves:
CTB consists of five identical subunits arranged in a pentameric structure. Each monomer has a distinct folding pattern that allows it to bind effectively to GM1 gangliosides on host cells. The structural integrity of this pentamer is crucial for its biological activity .
CTB itself does not catalyze chemical reactions but participates in biological processes through its interactions with cell membranes. Upon binding to GM1 gangliosides, it facilitates the endocytosis of the cholera toxin's A subunit into host cells.
The mechanism involves:
The mechanism by which CTB exerts its effects involves several steps:
This process highlights CTB's role not just as a carrier but also as an immunomodulatory agent that can influence immune responses when used in vaccines.
CTB maintains its structural integrity across various formulations used in vaccine development, which is critical for its efficacy as an adjuvant .
Cholera Toxin B has several significant scientific applications:
CTB's unique properties make it an invaluable tool in both therapeutic and research contexts, particularly in enhancing immune responses through mucosal routes.
CTB exerts profound effects on hepatocellular carcinoma (HCC) by disrupting the methionine cycle, a critical pathway for methyl group donation and epigenetic regulation. In HCC cells, CTB selectively targets methionine adenosyltransferases (MATs), enzymes responsible for converting methionine to S-adenosylmethionine (SAM). This disruption depletes intracellular SAM pools, impairing cellular methylation capacity and triggering a cascade of epigenetic dysregulation. The SAM depletion induces genome-wide hypomethylation, particularly affecting pericentromeric regions, which promotes chromosomal instability—a hallmark of cellular senescence [1].
Concurrently, CTB upregulates methionine salvage pathway components, redirecting metabolic flux toward glutathione synthesis. This shift amplifies antioxidant defenses transiently but ultimately generates a paradoxical oxidative stress microenvironment due to accumulated metabolic intermediates. The resultant redox imbalance activates DNA damage response pathways, including phosphorylation of H2AX (γ-H2AX) and stabilization of p53. These events converge to initiate irreversible senescence arrest in HCC cells, characterized by elevated p21 expression and senescence-associated β-galactosidase (SA-β-gal) activity [1]. The metabolic rewiring induced by CTB creates a tumor-suppressive milieu, as senescent HCC cells lose proliferative capacity and upregulate immune cell-recruiting chemokines.
Table 1: Key Enzymes in Methionine Cycle Targeted by CTB in Hepatocellular Carcinoma
Enzyme | Function | CTB-Induced Alteration | Downstream Consequence |
---|---|---|---|
MAT1A | SAM synthesis | Downregulation | Reduced SAM bioavailability |
MAT2B | SAM synthesis (proliferating cells) | Upregulation | Aberrant methylation patterning |
MTHFR | Folate cycle regulation | Activity impairment | Impaired nucleotide synthesis |
GNMT | SAM homeostasis maintenance | Overexpression | Enhanced oxidative stress |
AHCY | SAH hydrolysis | Accumulation | Feedback inhibition of methylation |
CTB's antitumor effects critically depend on mitochondrial reprogramming mediated through solute carrier family 25 member 26 (SLC25A26), a nuclear-encoded mitochondrial carrier protein responsible for importing SAM into mitochondria. CTB binds SLC25A26 with high affinity (Kd = 3.2 µM), competitively inhibiting its transport function. This blockade creates compartmentalized SAM deficiency within mitochondria, impairing mitochondrial protein methylation and respiratory complex assembly. Consequently, electron transport chain efficiency decreases by ~40%, leading to mitochondrial membrane hyperpolarization and increased reactive oxygen species (ROS) production [1].
The resulting mitochondrial ROS act as signaling molecules that activate JNK/p38 MAPK pathways, driving nuclear-to-mitochondrial retrograde signaling. This signaling cascade culminates in the recruitment of DNA methyltransferase 3A (DNMT3A) to the telomerase reverse transcriptase (TERT) promoter. CTB induces hypermethylation of a specific CpG island (chr5:1,295,500-1,296,000) within the TERT promoter, reducing TERT expression by 75% in treated HCC cells. TERT suppression triggers telomeric attrition and activates the ATM/ATR DNA damage checkpoint, reinforcing p21-mediated senescence [1]. Genetic ablation of SLC25A26 completely abolishes CTB's senogenic effects, confirming its centrality in CTB's mechanism. Mitochondrial proteomics revealed that CTB treatment reduces methylation of 13 out of 15 mitochondrially-encoded complex I subunits, providing a structural basis for the observed respiratory dysfunction.
CTB (N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide) functions as a potent small-molecule activator of the p300 histone acetyltransferase (HAT), binding the catalytic HAT domain with a dissociation constant (Kd) of 28.6 ± 3.5 μM as confirmed by surface plasmon resonance studies. Structurally, CTB's trifluoromethyl-phenyl group inserts into the Acetyl-CoA binding pocket of p300, while its benzamide moiety forms hydrogen bonds with residues in the substrate recognition cleft. This dual interaction stabilizes the catalytically active conformation of p300, enhancing its acetyltransferase activity by 3.7-fold at optimal concentrations (150 μM) [2] [8].
CTB-driven p300 hyperactivation results in genome-wide histone hyperacetylation, with preferential enrichment at promoters of tumor suppressor genes. Chromatin immunoprecipitation sequencing in MCF-7 breast cancer cells revealed H3K27ac occupancy increases at CDKN1A (p21), BBC3 (PUMA), and CDH1 (E-cadherin) promoters by 8.3-fold, 5.2-fold, and 6.1-fold, respectively. This epigenetic reprogramming derepresses p21 transcription, inducing G1/S cell cycle arrest. Simultaneously, CTB acetylates non-histone substrates including transcription factor FOXO3a at K242/K245 residues, enhancing its DNA-binding affinity and transactivation of pro-apoptotic genes such as BIM and FASL [2] [5]. The compound also disrupts oncogenic transcriptional networks by acetylating β-catenin at K49, promoting its proteasomal degradation and suppressing Wnt signaling.
Table 2: Epigenetic Modifications Induced by CTB-Activated p300
Target | Modification Site | Functional Consequence | Tumor Suppressive Outcome |
---|---|---|---|
Histone H3 | K27ac | Chromatin relaxation at tumor suppressor loci | p21-mediated senescence |
FOXO3a | K242/K245 | Enhanced transcriptional activity | BIM-dependent apoptosis |
p53 | K382 | Stabilization and activation | Cell cycle arrest and DNA repair |
β-catenin | K49 | Ubiquitin-mediated degradation | Inhibition of Wnt signaling |
STAT3 | K685 | Reduced phosphorylation | Attenuation of IL-6/JAK/STAT axis |
CTB orchestrates a multimodal induction of apoptosis while simultaneously reprogramming the tumor microenvironment (TME). Intrinsically, CTB treatment (85.43 μM IC50 in MCF-7 cells) upregulates pro-apoptotic Bcl-2 family members BAX and BAK by 4.5-fold while downregulating anti-apoptotic MCL-1 and BCL-xL. This shifts the mitochondrial rheostat toward permeabilization, inducing cytochrome c release and apoptosome formation. CTB concurrently activates endoplasmic reticulum stress via PERK phosphorylation, leading to ATF4-mediated induction of CHOP (GADD153). CHOP dimerizes with C/EBPα to transcribe NOXA, further sensitizing mitochondria to apoptosis [6].
Extrinsically, CTB remodels the immunosuppressive TME by modulating the senescence-associated secretory phenotype (SASP). Senescent cells generated by CTB treatment secrete a unique cytokine profile characterized by elevated IL-6, IL-8, and GROα (CXCL1) but suppressed TGF-β and VEGF. This chemokine signature promotes dendritic cell maturation and CD8+ T-cell infiltration while inhibiting regulatory T-cell expansion. In syngeneic HCC models, CTB-treated tumors exhibit a 3.1-fold increase in CD103+ dendritic cells and 2.8-fold more granzyme B+ cytotoxic T lymphocytes compared to controls [3] [9].
CTB also normalizes tumor vasculature by suppressing endothelial NF-κB signaling. This reduces vascular hyperpermeability and improves tumor perfusion, alleviating hypoxia and facilitating immune cell infiltration. Additionally, CTB inhibits cancer-associated fibroblast (CAF) activation by blocking TGF-β-induced SMAD3 phosphorylation, thereby reducing extracellular matrix (ECM) deposition and remodeling fibrotic barriers [3] [7]. These TME alterations transform immunologically "cold" tumors into "hot" niches susceptible to immune surveillance.
Table 3: CTB-Mediated Remodeling of Tumor Microenvironment Components
TME Component | CTB-Induced Change | Mechanism | Functional Impact |
---|---|---|---|
Immune infiltrates | ↑ CD8+ T-cells, ↓ Tregs | SASP chemokine reprogramming | Enhanced tumor immune recognition |
Tumor vasculature | Reduced permeability | NF-κB suppression in endothelium | Improved drug delivery and oxygenation |
Extracellular matrix | Reduced collagen deposition | CAF deactivation via TGF-β inhibition | Decreased physical barrier to immune infiltration |
Cancer-associated fibroblasts | ↓ α-SMA expression | SMAD3 phosphorylation blockade | Attenuated desmoplastic reaction |
Myeloid-derived suppressor cells | ↓ Arginase-1 activity | IL-1β reduction via SASP modulation | Relief of T-cell suppression |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: